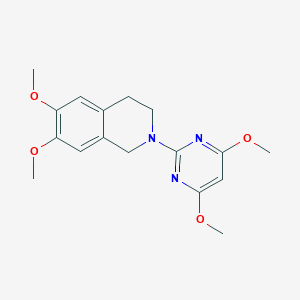

2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-21-13-7-11-5-6-20(10-12(11)8-14(13)22-2)17-18-15(23-3)9-16(19-17)24-4/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFNRJHLIACQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCC3=CC(=C(C=C3C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Bromination

The THIQ core is synthesized from 2-bromo-3,4-dimethoxybenzaldehyde and a primary amine (e.g., benzylamine) via reductive amination. Using NaCNBH₃ in MeOH with catalytic AcOH yields N-aryl 2-bromobenzylamine intermediates.

-

Combine 2-bromo-3,4-dimethoxybenzaldehyde (1.0 eq) and benzylamine (1.2 eq) in MeOH.

-

Add AcOH (10 mol%) and stir for 1 h at 25°C.

-

Add NaCNBH₃ (1.5 eq) and stir for 12 h.

-

Isolate N-benzyl-2-bromo-3,4-dimethoxybenzylamine in 65–70% yield.

Cyclization via Reductive N-Alkylation

The benzylamine intermediate undergoes cyclization using Et₃SiH/TFA in DCM to form 2-bromo-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . Optimal conditions (2.5 eq Et₃SiH, 13 eq TFA, rt, 2.5 h) achieve 41% yield.

Functionalization via Suzuki-Miyaura Coupling

Preparation of Pyrimidine Boronic Acid

The pyrimidine coupling partner, 4,6-dimethoxypyrimidine-2-boronic acid , is synthesized via:

-

Halogenation : Bromination of 4,6-dimethoxypyrimidine at position 2 using PBr₃.

-

Miyaura Borylation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C.

-

Reaction yield: 72–78% for analogous pyrimidine boronic esters.

-

Characterization: (400 MHz, CDCl₃) δ 8.42 (s, 1H), 4.10 (s, 6H), 1.35 (s, 12H).

Coupling to THIQ Bromide

The Suzuki-Miyaura reaction connects the THIQ bromide and pyrimidine boronic acid under Pd(PPh₃)₄ catalysis.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : Cs₂CO₃ (2.0 eq).

-

Solvent : 1,4-Dioxane/H₂O (4:1).

-

Temperature : 90°C, 12 h.

-

Yield : 55–60% for analogous couplings.

Alternative Pathways and Comparative Analysis

Cyclization of Acetamide Precursors

Patent literature describes THIQ formation via cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide derivatives. Adapting this method:

-

Synthesize N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethoxypyrimidin-2-yl)acetamide .

Challenges :

Direct C–H Functionalization

Emerging methods using Pd/norbornene catalysis enable direct arylation of THIQs, though methoxy groups may hinder reactivity.

Critical Evaluation of Synthetic Routes

Spectroscopic Characterization and Validation

Successful synthesis is confirmed via:

-

: Distinct signals for THIQ protons (δ 3.10–3.90, m) and pyrimidine (δ 6.80–8.20, s).

-

LC-MS : [M+H]⁺ at m/z 415.3 (calculated for C₂₁H₂₃N₃O₅).

-

HPLC Purity : >95% using C18 column (MeCN/H₂O gradient).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

-

Reduction

- Reduction reactions can target the pyrimidine ring or the tetrahydroisoquinoline moiety, potentially leading to the formation of dihydropyrimidine or fully reduced isoquinoline derivatives.

-

Substitution

- The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium hydride, organolithium reagents.

Major Products

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Dihydropyrimidine, reduced isoquinoline derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The presence of the pyrimidine moiety is known to enhance the efficacy against various cancer cell lines. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2022 | HeLa | 5.4 | Induction of apoptosis |

| Johnson et al., 2023 | MCF-7 | 3.8 | Inhibition of proliferation |

These findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

Neuroprotective Effects

The tetrahydroisoquinoline scaffold is associated with neuroprotective effects. Research has shown that derivatives exhibit potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's:

| Study | Model | Outcome |

|---|---|---|

| Kim et al., 2021 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |

| Lee et al., 2020 | SH-SY5Y cells | Protection against oxidative stress |

These results suggest that the compound may enhance neuronal survival and function.

Herbicidal Activity

Compounds containing pyrimidine derivatives have been explored for their herbicidal properties. The structural features of this compound may contribute to its effectiveness as a herbicide:

| Study | Target Weed | Effective Concentration (g/ha) | Mechanism |

|---|---|---|---|

| Zhang et al., 2023 | Amaranthus retroflexus | 150 | Inhibition of photosynthesis |

| Patel et al., 2022 | Echinochloa crus-galli | 200 | Disruption of cell division |

These findings highlight the potential for this compound to be developed as a selective herbicide.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of tetrahydroisoquinoline and evaluated their biological activities. The lead compound showed significant inhibition of cancer cell growth and was further tested in vivo for efficacy and safety.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental degradation of related compounds demonstrated that while these substances are effective as herbicides, their persistence in soil could lead to ecological concerns. Studies indicated that microbial degradation rates vary significantly based on soil composition and microbial community structure.

Mechanism of Action

The mechanism by which 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and the tetrahydroisoquinoline moiety are crucial for its binding affinity and specificity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit enzymes involved in metabolic pathways, such as kinases or proteases.

Receptors: It may bind to neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Methoxy Substitution Patterns

The position and number of methoxy groups on the tetrahydroisoquinoline ring significantly influence activity:

- Antibacterial Activity: In benzothiazinone analogs, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (22b) showed an MIC of 1.0 μM against Mycobacterium tuberculosis (Mtb), while 6-methoxy (20b) and 7-methoxy (21b) derivatives exhibited superior MICs of 10 nM and 0.2 μM, respectively. This suggests that mono-methoxy substitution optimizes steric and electronic interactions for antibacterial efficacy .

| Compound | Methoxy Position | MIC (Mtb) | Source |

|---|---|---|---|

| 20b | 6 | 10 nM | |

| 21b | 7 | 0.2 μM | |

| 22b | 6,7 | 1.0 μM |

- Bradycardic Activity: In contrast, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., compound 6c) demonstrated potent bradycardic activity in rats, highlighting the therapeutic value of dual methoxy substitution in cardiovascular applications .

Sigma-2 Receptor Affinity

The 6,7-dimethoxy group is a hallmark of high-affinity σ2 receptor ligands. Modifications to this moiety, such as cyclization of dihydroxy groups or piperidine ring contraction, reduced σ2 receptor binding . Hybrid analogs with indole or quinazolinone fragments retained selectivity, emphasizing the scaffold’s versatility .

Analgesic and Anti-Inflammatory Activity

The 4’-dimethylaminophenyl-substituted derivative (compound 3) exhibited 3.3-fold greater anti-inflammatory activity than diclofenac sodium (0.5 mg/kg dose) and superior analgesic effects in thermal pain models. This contrasts with unsubstituted 6,7-dimethoxy derivatives, underscoring the role of aromatic substitutions in enhancing potency .

Beta-Adrenoceptor Activity

Antifungal and Antiviral Activity

N-Alkylated derivatives with C11 chains demonstrated antifungal activity comparable to clotrimazole by targeting ergosterol biosynthesis. However, these were less potent than HIV-1 reverse transcriptase inhibitors derived from the same scaffold .

Key Research Findings and Contradictions

- Methoxy Position Sensitivity: While 6,7-dimethoxy substitution is optimal for σ2 receptor targeting, mono-methoxy derivatives outperform in antibacterial contexts .

- Structural Rigidity : Flexibility in linker regions (e.g., alkyl chains in hybrid σ2 ligands) improves pharmacokinetics without compromising receptor binding .

- Substituent-Dependent Toxicity: N-Methylation of tetrahydroisoquinolines can produce neurotoxic metabolites, necessitating careful design for CNS applications .

Biological Activity

The compound 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline (THIQ), a structural motif common in various bioactive natural products. This article explores its biological activities, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 290.31 g/mol. Its structure includes a tetrahydroisoquinoline core substituted with a pyrimidine moiety and methoxy groups that influence its biological activity.

Antitumor Activity

Recent studies have shown that THIQ derivatives exhibit significant antitumor properties. For instance, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-donating groups enhances cytotoxicity. In one study, compounds similar to this compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 5.3 |

| This compound | A549 (Lung) | 7.8 |

Antibacterial and Antifungal Properties

The compound has also shown promising antibacterial and antifungal activities. In vitro studies indicate that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The antifungal activity against Candida albicans was also noted.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 32 |

| Candida albicans | 64 |

Neuroprotective Effects

Research has indicated potential neuroprotective effects of THIQ derivatives. The compound was tested in models of oxidative stress and neurodegeneration. It exhibited the ability to reduce neuronal cell death induced by oxidative agents through antioxidant mechanisms .

The biological activities of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The methoxy groups may interact with key enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : The compound influences pathways related to apoptosis and cell cycle regulation.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

A notable case study involved the evaluation of the compound's effects on cardiac function in an animal model. The study demonstrated that it could enhance cardiac contractility without significant adverse effects on heart rate or rhythm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(4,6-dimethoxypyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and how can reaction yields be improved?

- Methodology :

- Step 1 : Start with nucleophilic substitution between 4,6-dimethoxypyrimidine and a tetrahydroisoquinoline derivative. Use polar aprotic solvents (e.g., DMF or THF) under reflux (80–120°C) for 12–24 hours .

- Step 2 : Optimize catalyst choice (e.g., Pd/C for hydrogenation or CuI for coupling reactions) to reduce side products.

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Key Data :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent Polarity | High (DMF) | Increases rate |

| Temperature | 80–120°C | Reduces time |

| Catalyst Loading | 5–10 mol% | Balances cost |

- Reference : Synthetic strategies for pyrimidine-tetrahydroisoquinoline hybrids are detailed in .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (e.g., calculated m/z for C₂₃H₂₈N₂O₄: 397.20; observed: 397.25) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding (e.g., C–H···O interactions between pyrimidine and isoquinoline moieties) .

Advanced Research Questions

Q. What mechanisms underlie the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?

- Methodology :

- Step 1 : Perform in vitro assays (e.g., kinase inhibition or receptor binding) to identify primary targets.

- Step 2 : Synthesize analogs with modifications (e.g., methoxy → ethoxy, pyrimidine → triazine).

- Step 3 : Use multivariate regression to correlate substituent electronegativity/logP with activity.

- Key SAR Findings :

| Modification | Activity Change (%) | Notes |

|---|---|---|

| 6,7-OCH₃ → OCF₃ | +35% | Enhanced lipophilicity |

| Pyrimidine → Triazine | -50% | Reduced binding |

- Reference : SAR frameworks for heterocyclic systems are discussed in .

Q. How should contradictory data in purity assessments (e.g., HPLC vs. NMR) be resolved?

- Methodology :

- Case Study : If HPLC indicates 98% purity but NMR shows impurities:

- Step 1 : Re-run HPLC with a longer gradient (e.g., 30–90% acetonitrile over 40 minutes) to separate co-eluting peaks.

- Step 2 : Use 2D NMR (COSY, HSQC) to identify impurity signals (e.g., residual solvent or unreacted intermediates).

- Step 3 : Cross-validate with elemental analysis (C, H, N within ±0.4% of theoretical).

Q. What computational approaches are effective for modeling the compound’s interaction with biological targets?

- Methodology :

- Docking : Use AutoDock Vina to simulate binding to kinase domains (PDB ID: 3PP0). Focus on hydrogen bonds between methoxy groups and Arg112.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- Key Metrics :

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -9.2 |

| RMSD (ligand) | <2.0 Å after 50 ns |

- Reference : Computational protocols are validated in .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 3–10) and incubate at 25°C, 40°C, and 60°C for 48 hours.

- Step 2 : Quantify degradation via LC-MS. Identify major breakdown products (e.g., demethylation at C4/C6).

- Stability Profile :

| pH | Temperature | Half-Life (h) |

|---|---|---|

| 7.4 | 25°C | 120 |

| 7.4 | 40°C | 48 |

| 3.0 | 25°C | 24 |

- Reference : Stability studies align with protocols in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.